molecular formula C9H10N2Se B083935 Selenocyanic acid, 4-(dimethylamino)phenyl ester CAS No. 10272-02-3

Selenocyanic acid, 4-(dimethylamino)phenyl ester

Cat. No. B083935
CAS RN: 10272-02-3
M. Wt: 225.16 g/mol
InChI Key: FSHJCRFWICDPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selenocyanic acid, 4-(dimethylamino)phenyl ester (SeCN-DPA) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selenocyanate ester that is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.

Mechanism Of Action

Selenocyanic acid, 4-(dimethylamino)phenyl ester works by reacting with ROS to form a fluorescent product. The reaction between Selenocyanic acid, 4-(dimethylamino)phenyl ester and ROS involves the oxidation of the selenocyanate group to form a highly fluorescent compound. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the sample. Therefore, Selenocyanic acid, 4-(dimethylamino)phenyl ester can be used to quantify the level of ROS in biological samples.

Biochemical And Physiological Effects

Selenocyanic acid, 4-(dimethylamino)phenyl ester has been shown to be non-toxic and non-cytotoxic in vitro. It does not interfere with cellular metabolism or cause any adverse effects on cellular function. Therefore, it is a safe and reliable tool for the detection of ROS in biological systems.

Advantages And Limitations For Lab Experiments

Selenocyanic acid, 4-(dimethylamino)phenyl ester has several advantages over other ROS probes. It has a high selectivity and sensitivity for ROS detection, and it can be used in a wide range of biological samples such as cells, tissues, and fluids. In addition, Selenocyanic acid, 4-(dimethylamino)phenyl ester is stable and does not require any special storage conditions.
However, Selenocyanic acid, 4-(dimethylamino)phenyl ester has some limitations. It is sensitive to pH changes, and it can be affected by the presence of other reactive species such as nitric oxide. Therefore, it is important to optimize the experimental conditions to ensure accurate and reliable results.

Future Directions

For Selenocyanic acid, 4-(dimethylamino)phenyl ester research include the development of new derivatives and in vivo studies.

Synthesis Methods

The synthesis of Selenocyanic acid, 4-(dimethylamino)phenyl ester involves the reaction of 4-(dimethylamino)phenol with selenocyanic acid. The reaction is carried out in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to promote the formation of the ester bond. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as methanol and acetonitrile.

Scientific Research Applications

Selenocyanic acid, 4-(dimethylamino)phenyl ester has been widely used in scientific research as a fluorescent probe for the detection of ROS in biological systems. ROS are highly reactive molecules that are generated as a result of cellular metabolism. They play a crucial role in various physiological processes such as cell signaling, gene expression, and immune response. However, excessive ROS production can lead to oxidative stress, which is associated with various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

properties

CAS RN

10272-02-3

Product Name

Selenocyanic acid, 4-(dimethylamino)phenyl ester

Molecular Formula

C9H10N2Se

Molecular Weight

225.16 g/mol

IUPAC Name

[4-(dimethylamino)phenyl] selenocyanate

InChI

InChI=1S/C9H10N2Se/c1-11(2)8-3-5-9(6-4-8)12-7-10/h3-6H,1-2H3

InChI Key

FSHJCRFWICDPNE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)[Se]C#N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Se]C#N

Origin of Product

United States

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